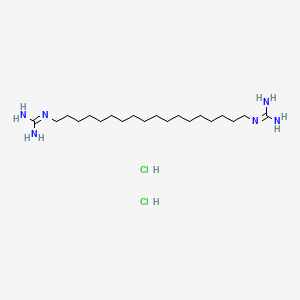

N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride

Beschreibung

N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride (C₂₀H₄₄Cl₂N₈) is a synthetic cationic compound characterized by an 18-carbon aliphatic chain flanked by two guanidine groups, each protonated as dihydrochloride salts. The extended hydrophobic chain and positively charged guanidine moieties confer amphiphilic properties, enabling interactions with microbial membranes and biological macromolecules. Its structure is optimized for applications in antimicrobial formulations, surfactant systems, and biochemical research due to its ability to disrupt lipid bilayers and bind nucleic acids. The dihydrochloride form enhances aqueous solubility, facilitating its use in liquid formulations .

Eigenschaften

CAS-Nummer |

63885-28-9 |

|---|---|

Molekularformel |

C20H46Cl2N6 |

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

2-[18-(diaminomethylideneamino)octadecyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C20H44N6.2ClH/c21-19(22)25-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-26-20(23)24;;/h1-18H2,(H4,21,22,25)(H4,23,24,26);2*1H |

InChI-Schlüssel |

TWAHCNDVUBUNLX-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCCCN=C(N)N)CCCCCCCCN=C(N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride typically involves the reaction of octadecane-1,18-diamine with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding reduced products.

Substitution: The guanidine groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidine compounds .

Wissenschaftliche Forschungsanwendungen

N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the formulation of certain industrial products, such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The guanidine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

| Compound | Chain Length | Functional Groups | Charge Density | Key Applications | Antimicrobial Efficacy (MIC⁴) |

|---|---|---|---|---|---|

| N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride | C₁₈ | Bisguanidine, dihydrochloride | High | Antimicrobials, Surfactants | 2–8 µg/mL (Gram±, fungi) |

| N,N'''-(Iminodiethylene)bisguanidine dihydrochloride | C₂ | Bisguanidine, dihydrochloride | Moderate | Biochemical research | >64 µg/mL |

| Benzalkonium Chloride (BAC12) | C₁₂ | Quaternary ammonium | Moderate | Disinfectants | 4–16 µg/mL (Gram±) |

| N,N'-Dimethylputrescine Dihydrochloride | C₄ | Diamine, methyl groups | Low | Chemical synthesis | Inactive |

⁴ Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Research Findings and Mechanistic Insights

- Chain Length and Lipophilicity : The 18-carbon chain in N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride enhances lipid bilayer integration, enabling superior membrane disruption compared to shorter-chain analogs .

- Charge Density : Dual guanidine groups provide higher charge density than QACs, improving binding to anionic microbial surfaces and DNA .

- Toxicity Profile : Bisguanidines exhibit lower cytotoxicity in mammalian cells than QACs at equivalent antimicrobial concentrations, attributed to selective membrane interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.